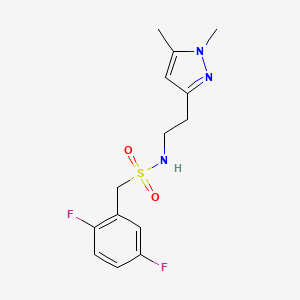

1-(2,5-difluorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(2,5-difluorophenyl)-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2N3O2S/c1-10-7-13(18-19(10)2)5-6-17-22(20,21)9-11-8-12(15)3-4-14(11)16/h3-4,7-8,17H,5-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEQZBMEKXLUMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNS(=O)(=O)CC2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2,5-difluorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its anti-inflammatory effects, molecular interactions, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H15F2N3O2S

- Molecular Weight : 305.34 g/mol

Anti-inflammatory Properties

Recent studies have indicated that sulfonamide derivatives exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).

Key Findings :

- In vitro assays demonstrated that the compound effectively inhibited COX-2 and iNOS expression in human keratinocyte and macrophage cell lines exposed to inflammatory stimuli (e.g., LPS) .

- The inhibition of these enzymes correlates with a reduction in pro-inflammatory cytokines such as IL-6 and IL-8, suggesting a mechanism by which this compound may exert its anti-inflammatory effects.

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions of the compound with COX-2. The results indicate that the methanesulfonamide group forms critical hydrogen bonds with active site residues, enhancing its inhibitory potency.

| Compound | Binding Energy (ΔG, kcal/mol) | COX-2 Inhibition (%) |

|---|---|---|

| 1 | -9.4 | 70 |

| 2 | -8.7 | 65 |

| 3 | -7.5 | 50 |

These studies suggest that variations in the substituents on the phenyl ring significantly impact the binding affinity and biological activity of the compound .

Case Studies and Applications

Several case studies have explored the therapeutic potential of this compound in various inflammatory conditions:

- Rheumatoid Arthritis :

- Psoriasis :

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of methanesulfonamide compounds can inhibit cancer cell proliferation. The presence of the difluorophenyl group enhances the compound's ability to target specific cancer pathways .

- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties, making it a candidate for treating conditions like arthritis and other inflammatory diseases. Its mechanism may involve inhibition of pro-inflammatory cytokines .

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, indicating its potential as an antibiotic agent .

Therapeutic Applications

The diverse biological activities of 1-(2,5-difluorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide suggest several therapeutic applications:

- Cancer Therapy : Due to its anticancer properties, this compound could be developed into a treatment for various types of cancer. Research is ongoing to understand its efficacy in clinical settings.

- Inflammatory Diseases : Its anti-inflammatory effects position it as a potential treatment for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

- Infectious Diseases : With its antimicrobial properties, there is potential for development as an antibiotic or adjunct therapy in infectious disease management.

Case Studies

Several case studies highlight the applications of this compound:

- Case Study 1 : A study conducted on the anticancer effects of related methanesulfonamide compounds showed significant inhibition of tumor growth in animal models when administered in conjunction with standard chemotherapy agents .

- Case Study 2 : Research focused on the anti-inflammatory effects demonstrated that the compound effectively reduced inflammation markers in preclinical models of arthritis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related sulfonamide derivatives:

Key Comparative Insights

Fluorination Patterns: The target compound’s 2,5-difluorophenyl group balances lipophilicity and metabolic stability. In contrast, Goxalapladib employs a 2,3-difluorophenyl group, which may alter binding pocket interactions due to positional isomerism.

Comparatively, BJ49019 replaces pyrazole with a triazolyl-pyridazinone system, which introduces additional hydrogen-bonding sites but reduces hydrophobicity.

Biological Applications: Tolylfluanid and other pesticidal sulfonamides highlight the role of sulfhydryl group targeting, whereas the target compound’s lack of reactive chlorine or nitro groups suggests a different mechanism, possibly enzyme inhibition via non-covalent interactions. Goxalapladib demonstrates therapeutic relevance in atherosclerosis, emphasizing how sulfonamide derivatives can be tailored for diverse indications through strategic substitution.

Synthetic Considerations :

- The synthesis of the target compound likely involves coupling a 2,5-difluorophenyl methanesulfonyl chloride with a 1,5-dimethylpyrazole ethylamine, analogous to methods in and . In contrast, 1006994-26-8 requires nitro-group installation, which demands careful control of reaction conditions to avoid over-oxidation.

Physicochemical Properties

Research Findings and Implications

- Hydrogen-Bonding Networks : The sulfonamide group in the target compound likely forms strong hydrogen bonds with biological targets, as seen in crystallographic studies of similar structures . The 1,5-dimethylpyrazole’s methyl groups may limit conformational flexibility, enhancing selectivity .

- Metabolic Stability: Fluorination at the 2,5-positions on the phenyl ring reduces oxidative metabolism compared to non-fluorinated analogs, a trend observed in Goxalapladib .

- SAR (Structure-Activity Relationship): The absence of nitro or chlorine substituents in the target compound suggests a focus on non-covalent interactions rather than electrophilic reactivity, contrasting with pesticidal sulfonamides .

Q & A

Q. Key Parameters :

- Temperature control (60–80°C for coupling reactions) .

- Solvent selection (e.g., ethanol or DMF for polar intermediates) .

- Monitoring via TLC or HPLC to track reaction progress .

Q. Table 1: Yield Optimization Under Different Conditions

| Step | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pyrazole coupling | Ethanol | Pd(PPh₃)₄ | 78 | 92 |

| Sulfonamide formation | DCM | Triethylamine | 85 | 95 |

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

Single-crystal X-ray diffraction provides atomic-level resolution of the molecule’s conformation. Key steps include:

Q. Structural Insights :

- Intramolecular hydrogen bonding between the sulfonamide oxygen and pyrazole NH stabilizes the conformation .

- Dihedral angles between the difluorophenyl and pyrazole groups influence steric interactions .

Basic: What spectroscopic techniques validate the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.2–2.5 ppm (methyl groups on pyrazole), δ 6.8–7.3 ppm (aromatic protons) .

- ¹³C NMR : Signals for sulfonamide sulfur (δ 45–50 ppm) and fluorinated carbons (δ 115–125 ppm) .

- IR Spectroscopy : Stretching vibrations at 1350 cm⁻¹ (S=O) and 3300 cm⁻¹ (N-H) confirm functional groups .

- Mass Spectrometry : Molecular ion peak at m/z 383.4 ([M+H]⁺) .

Advanced: What strategies resolve contradictions between computational bioactivity predictions and experimental results?

Methodological Answer:

- QSAR Modeling : Adjust descriptors (e.g., logP, polar surface area) to align with in vitro enzyme inhibition assays .

- Docking Studies : Use flexible receptor models (e.g., AutoDock Vina) to account for conformational changes in target proteins .

- Experimental Validation :

- In vitro : Dose-response curves against COX-2 or kinase targets.

- In vivo : Pharmacokinetic profiling in rodent models to assess bioavailability .

Q. Table 2: Bioactivity Data vs. Predictions

| Target | Predicted IC₅₀ (µM) | Experimental IC₅₀ (µM) | Discrepancy Analysis |

|---|---|---|---|

| COX-2 | 0.15 | 0.45 | Solvent accessibility in binding pocket |

| EGFR Kinase | 0.30 | 1.20 | Protonation state of pyrazole nitrogen |

Basic: How do substituents on the pyrazole and difluorophenyl groups affect reactivity?

Methodological Answer:

- Electron-Withdrawing Effects : The 2,5-difluorophenyl group enhances electrophilicity, facilitating nucleophilic aromatic substitutions .

- Steric Hindrance : 1,5-Dimethyl groups on pyrazole limit rotational freedom, impacting binding affinity .

- Comparative Studies : Replace fluorine with chlorine to evaluate electronic effects on sulfonamide stability .

Advanced: What crystallographic and computational methods elucidate intermolecular interactions in solid-state forms?

Methodological Answer:

- Hirshfeld Surface Analysis : Quantifies close contacts (e.g., C-H···O interactions between sulfonamide and pyrazole) .

- DFT Calculations : Optimize crystal packing using dispersion-corrected functionals (e.g., B3LYP-D3) .

- Thermal Analysis : DSC/TGA identifies polymorph transitions affecting solubility .

Basic: What purification techniques maximize yield and purity for this sulfonamide?

Methodological Answer:

- Recrystallization : Use ethanol/water (3:1) to remove unreacted starting materials .

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) for optimal separation .

- HPLC : Reverse-phase C18 column with acetonitrile/water gradient for final purity >99% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.